The Discovery and Synthesis of (S)-Zavondemstat: A Novel Epigenetic Modulator Targeting KDM4
The Discovery and Synthesis of (S)-Zavondemstat: A Novel Epigenetic Modulator Targeting KDM4
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(S)-Zavondemstat, the pharmacologically active S-enantiomer of Zavondemstat (B10856581) (also known as TACH101), is a potent and selective small-molecule inhibitor of the histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes. KDM4 dysregulation is implicated in the pathogenesis of various cancers through its role in epigenetic regulation, making it a compelling target for therapeutic intervention. This whitepaper provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of (S)-Zavondemstat. Detailed experimental protocols for key assays and a proposed enantioselective synthetic route are presented to serve as a valuable resource for researchers in the field of oncology and drug discovery.
Introduction: The Rise of Epigenetic Therapies
Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are increasingly recognized as key drivers of cancer initiation and progression. Histone lysine demethylases (KDMs) are critical regulators of the epigenetic landscape, and their aberrant activity is linked to various malignancies. The KDM4 family (KDM4A-D) of Jumonji C (JmjC) domain-containing histone demethylases specifically removes methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3), leading to changes in chromatin structure and gene transcription. Overexpression of KDM4 has been associated with poor prognosis in several cancers, highlighting its potential as a therapeutic target[1][2][3][4].
Zavondemstat (TACH101) emerged from a drug discovery program aimed at identifying potent and selective inhibitors of the KDM4 family. Its S-enantiomer, (S)-Zavondemstat, was subsequently identified as the active stereoisomer. This document details the scientific journey of (S)-Zavondemstat from its conceptualization to its evaluation as a potential anti-cancer agent.
Discovery of (S)-Zavondemstat
The development of Zavondemstat originated from the pioneering work on epigenetic drug discovery at Celgene Quanticel Research, which was later acquired. Tachyon Therapeutics, Inc. subsequently advanced the clinical development of Zavondemstat (TACH101)[1][4]. The discovery process was rooted in a fragment-based drug design approach targeting the active site of KDM4 enzymes[5].
Initial screening of fragment libraries identified a 3-(methylamino)isonicotinic acid scaffold as a starting point that could chelate the catalytic iron within the KDM4 active site. Structure-based drug design and medicinal chemistry optimization led to the development of more potent inhibitors. It was discovered that the introduction of a chiral center significantly impacted the inhibitory activity, with one enantiomer being substantially more potent than the other[5]. This ultimately led to the identification of (S)-Zavondemstat as the eutomer.
digraph "Discovery_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label=""];
node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];
subgraph "cluster_Discovery" {
label="Discovery of (S)-Zavondemstat";
bgcolor="#F1F3F4";
fontcolor="#202124";
}
}
Figure 2: Proposed synthetic workflow for (S)-Zavondemstat.
Mechanism of Action: KDM4 Inhibition
(S)-Zavondemstat functions as a reversible and competitive inhibitor with respect to the co-factor α-ketoglutarate (α-KG) for all KDM4 isoforms (A-D)[2][6][7]. By binding to the active site of KDM4 enzymes, it prevents the demethylation of H3K9me3 and H3K36me3. The accumulation of these repressive histone marks leads to the silencing of oncogenes and tumor suppressor gene activation, ultimately resulting in cell cycle arrest and apoptosis in cancer cells[8][9].
```dot
digraph "Signaling_Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label=""];
node [shape="ellipse", style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];
subgraph "cluster_KDM4_Pathway" {
label="Mechanism of KDM4 Inhibition by (S)-Zavondemstat";
bgcolor="#F1F3F4";
fontcolor="#202124";
}
}
Figure 4: TR-FRET assay workflow.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of (S)-Zavondemstat in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Human cancer cell line (e.g., KYSE-150)
-
Matrigel
-
(S)-Zavondemstat formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells mixed with Matrigel into the flank of immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer (S)-Zavondemstat or vehicle control orally, once daily.
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition.
Conclusion
(S)-Zavondemstat is a promising, first-in-class, selective inhibitor of the KDM4 family of histone demethylases with demonstrated preclinical and early clinical activity. Its mechanism of action, targeting a key epigenetic regulator, offers a novel therapeutic strategy for a range of cancers. The favorable pharmacokinetic and safety profile observed to date supports its continued clinical development. Further investigation into its efficacy in specific cancer subtypes, potentially guided by predictive biomarkers, will be crucial in realizing its full therapeutic potential. This technical guide provides a foundational resource for researchers and clinicians interested in the ongoing development of this novel epigenetic modulator.
References
- 1. Zavondemstat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Phase 1 study of zavondemstat (TACH101), a first-in-class KDM4 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tachyon Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 5. Practical Fragments: Fragments vs histone KDM4 lysine demethylases: Celgene’s story [practicalfragments.blogspot.com]
- 6. ascopubs.org [ascopubs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
